6-imino-N-(3-methoxypropyl)-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
6-imino-N-(3-methoxypropyl)-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-N-(3-methoxypropyl)-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Dipyrido[1,2-a2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Imino Group: This can be achieved through the reaction of the intermediate with an amine source.
Attachment of the 3-Methoxypropyl and 4-Methylbenzyl Groups: These groups are introduced via alkylation reactions using suitable alkyl halides.
Formation of the Carboxamide Group: This is typically done through the reaction of the intermediate with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imino and methoxypropyl groups.
Reduction: Reduction reactions can target the carbonyl group in the 5-oxo moiety.
Substitution: The aromatic rings and the imino group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Alcohols or amines can be formed.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit interesting interactions with biomolecules, potentially serving as a probe or inhibitor in biochemical studies.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its structure suggests potential activity
Properties
CAS No. |
608104-02-5 |
---|---|
Molecular Formula |
C24H25N5O3 |
Molecular Weight |
431.5g/mol |
IUPAC Name |
6-imino-N-(3-methoxypropyl)-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H25N5O3/c1-16-7-9-17(10-8-16)15-29-21(25)18(23(30)26-11-5-13-32-2)14-19-22(29)27-20-6-3-4-12-28(20)24(19)31/h3-4,6-10,12,14,25H,5,11,13,15H2,1-2H3,(H,26,30) |
InChI Key |
UZJBSYMIXSSVDR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)NCCCOC)C(=O)N4C=CC=CC4=N3 |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)NCCCOC)C(=O)N4C=CC=CC4=N3 |
Origin of Product |
United States |
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